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For researchers, scientists, and drug development professionals engaged in protein analysis,

the choice of buffer system in gel electrophoresis is critical for achieving optimal separation and

resolution. The most common system, Tris-glycine, is widely used for a broad range of proteins.

However, alternative buffers, such as Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-

hydroxypropanesulfonic acid), offer potential advantages for specific applications, particularly in

the analysis of basic proteins. This guide provides a detailed comparison of the performance

characteristics of Ampso and Tris-glycine buffers in electrophoresis, supported by their

physicochemical properties and established experimental protocols.

Performance Comparison: A Theoretical Overview
Due to a lack of direct comparative studies in published literature, this guide offers a theoretical

comparison based on the fundamental properties of each buffer system.

The Tris-glycine system, famously established by Laemmli, is a discontinuous buffer system

that provides excellent resolution for a wide range of proteins, particularly those with acidic to

neutral isoelectric points (pI).[1][2] The operating pH of the resolving gel in this system is

typically around 9.5, which facilitates the ionization of glycine and creates a stacking effect,

resulting in sharp, well-defined protein bands.[3][4] However, this high pH can be problematic

for proteins that are unstable or prone to modification in alkaline conditions.[4]

Ampso, on the other hand, is a zwitterionic buffer with a pKa of 9.0 (at 25°C). This allows for

buffering in a more alkaline range (effective buffering range pH 8.3-9.7).[5] While not

traditionally used as a running buffer for routine protein separation, its properties suggest
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potential benefits. Its primary documented use is in electroblotting, where it facilitates the

efficient transfer of strongly basic proteins to nitrocellulose membranes.[5][6][7][8] The rationale

for its effectiveness in this application—maintaining a higher pH environment to preserve the

net positive charge of basic proteins—suggests it could also be advantageous during the

electrophoretic separation of such proteins. A more alkaline running buffer system using

Ampso could potentially improve the resolution and migration of proteins with high isoelectric

points by ensuring they maintain a consistent net negative charge after binding SDS.

Physicochemical Properties of Buffer Components
A clear understanding of the chemical properties of each buffer component is essential for

predicting their behavior in an electrophoretic system.

Property Tris Glycine Ampso

Full Chemical Name
Tris(hydroxymethyl)a

minomethane
Aminoacetic acid

N-(1,1-dimethyl-2-

hydroxyethyl)-3-

amino-2-

hydroxypropanesulfon

ic acid

pKa (at 25°C) 8.1
2.35 (carboxyl), 9.78

(amino)
9.0

Effective pH Range 7.1 - 9.1 - 8.3 - 9.7

Molecular Weight 121.14 g/mol 75.07 g/mol 227.28 g/mol

Primary Role in

Electrophoresis
Cationic buffering ion Trailing ion

Potential anionic

buffering ion

Experimental Protocols
Below are the standard, widely accepted protocols for preparing and using the Tris-glycine

buffer system in SDS-PAGE. A hypothetical protocol for an Ampso-based system is also

presented for comparative purposes, based on its chemical properties.

Tris-Glycine SDS-PAGE Protocol (Laemmli System)
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This protocol is a standard method for denaturing protein electrophoresis.

1. Stock Solutions:

30% Acrylamide/Bis-acrylamide (29:1) solution

Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): 18.15 g Tris base in 80 mL deionized water,

adjust pH to 8.8 with HCl, and bring the final volume to 100 mL.

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): 6 g Tris base in 80 mL deionized water, adjust

pH to 6.8 with HCl, and bring the final volume to 100 mL.

10% (w/v) Sodium Dodecyl Sulfate (SDS)

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

TEMED (N,N,N',N'-Tetramethylethylenediamine)

10x Tris-Glycine-SDS Running Buffer (pH ~8.3): 30.3 g Tris base, 144 g glycine, 10 g SDS,

dissolved in deionized water to a final volume of 1 L.[6][7] Do not adjust the pH.[4]

2. Gel Preparation (for a standard 10% resolving gel):

Resolving Gel (10 mL): 3.3 mL 30% Acrylamide/Bis, 2.5 mL 1.5 M Tris-HCl (pH 8.8), 100 µL

10% SDS, 4.0 mL deionized water, 100 µL 10% APS, 10 µL TEMED.

Stacking Gel (5 mL): 0.83 mL 30% Acrylamide/Bis, 1.25 mL 0.5 M Tris-HCl (pH 6.8), 50 µL

10% SDS, 2.87 mL deionized water, 50 µL 10% APS, 5 µL TEMED.

3. Electrophoresis:

Assemble the gel cassette in the electrophoresis apparatus.

Prepare 1x running buffer by diluting the 10x stock solution with deionized water.

Fill the inner and outer chambers of the apparatus with 1x running buffer.

Load protein samples prepared in Laemmli sample buffer.
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Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of

the gel.

Hypothetical Ampso-Based SDS-PAGE Protocol
This proposed protocol is designed to maintain a higher pH during electrophoresis, which may

be beneficial for the separation of basic proteins.

1. Stock Solutions:

30% Acrylamide/Bis-acrylamide (29:1) solution

Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): (Same as Tris-glycine protocol)

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): (Same as Tris-glycine protocol)

10% (w/v) SDS

10% (w/v) APS

TEMED

10x Ampso Running Buffer (Hypothetical): 227.28 g Ampso, 30.3 g Tris base, 10 g SDS,

dissolved in deionized water to a final volume of 1 L. Adjust pH to 9.0.

2. Gel Preparation:

The gel preparation would follow the same procedure as the Tris-glycine system, using the

same stacking and resolving gel buffers to maintain the discontinuous nature of the system.

3. Electrophoresis:

Assemble the gel cassette and prepare 1x Ampso running buffer.

Fill the electrophoresis apparatus with 1x Ampso running buffer.

Load protein samples.
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Run the gel at a constant voltage. The optimal voltage and run time may need to be

determined empirically.

Visualizing the Workflow and Chemical Structures
To better illustrate the processes and components discussed, the following diagrams are

provided.
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Figure 1. Standard SDS-PAGE experimental workflow.
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Figure 2. Chemical components of the buffer systems.

Conclusion
The Tris-glycine buffer system remains the gold standard for routine SDS-PAGE due to its

robust performance in separating a wide variety of proteins.[1] Its well-characterized protocol

and predictable results make it a reliable choice for most applications.

However, for researchers working with strongly basic proteins that may be poorly resolved or

unstable in the traditional Laemmli system, an Ampso-based running buffer presents a

compelling theoretical alternative. The higher buffering capacity of Ampso in the alkaline range

could provide a more suitable environment for these proteins, potentially leading to improved

resolution and band sharpness. While empirical data is needed to validate this hypothesis, the

physicochemical properties of Ampso suggest it is a promising candidate for specialized

electrophoresis applications. Researchers encountering challenges with the separation of basic

proteins are encouraged to explore the use of an Ampso-based running buffer, with the

understanding that optimization of the protocol will be necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]

2. documents.thermofisher.com [documents.thermofisher.com]

3. Running buffer preparation › SDS PAGE › Electrophoresis › Information Center › SERVA
Electrophoresis GmbH [serva.de]

4. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo
Fisher Scientific - UK [thermofisher.com]

5. wiki.realvegancheese.org [wiki.realvegancheese.org]

6. laboratorynotes.com [laboratorynotes.com]

7. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest
[aatbio.com]

8. medicago.se [medicago.se]

To cite this document: BenchChem. [A Comparative Guide to Ampso and Tris-Glycine
Buffers in Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195656#performance-of-ampso-buffer-relative-to-
tris-glycine-in-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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